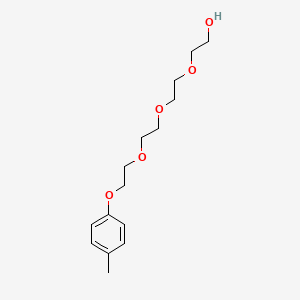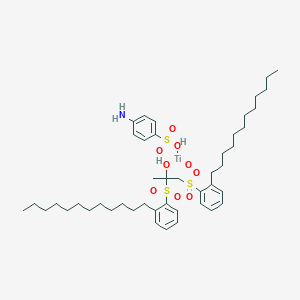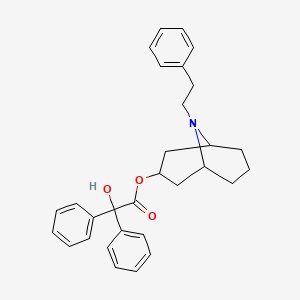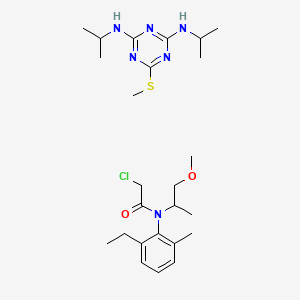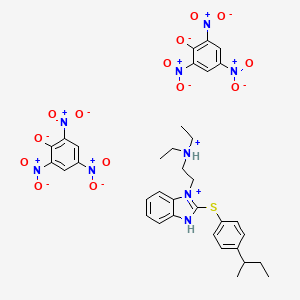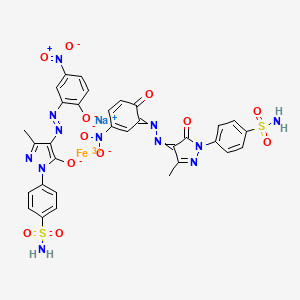
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the trinitroanilino group in the molecule imparts unique chemical properties, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide typically involves the reaction of 2,4,6-trinitroaniline with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Common solvents like acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium salts.
科学研究应用
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its possible use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide involves its interaction with molecular targets through its nitro and pyridinium groups. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
- 1-(2,4,6-Trinitroanilino)pyridinium chloride
- 1-(2,4,6-Trinitroanilino)pyridinium bromide
- 1-(2,4,6-Trinitroanilino)pyridinium sulfate
Uniqueness
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical behavior compared to its chloride, bromide, and sulfate counterparts.
属性
| 6295-88-1 | |
分子式 |
C11H8IN5O6 |
分子量 |
433.12 g/mol |
IUPAC 名称 |
N-(2,4,6-trinitrophenyl)pyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H8N5O6.HI/c17-14(18)8-6-9(15(19)20)11(10(7-8)16(21)22)12-13-4-2-1-3-5-13;/h1-7,12H;1H/q+1;/p-1 |
InChI 键 |
PAZNBHHHZFOXRZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


